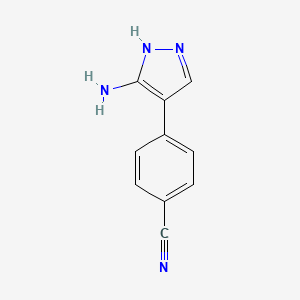

4-(3-Amino-1H-pyrazol-4-YL)benzonitril

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(3-Amino-1H-pyrazol-4-YL)benzonitrile is an organic compound with the molecular formula C10H8N4 It features a pyrazole ring substituted with an amino group at the 3-position and a benzonitrile group at the 4-position

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Targeting Kinases

4-(3-Amino-1H-pyrazol-4-YL)benzonitrile has been identified as a promising building block for synthesizing pharmaceutical compounds that target various kinases, particularly spleen tyrosine kinase (Syk). Inhibition of Syk is crucial for disrupting the B cell receptor signaling pathway, which is implicated in hematological malignancies.

Case Study: Hematological Malignancies

Research indicates that compounds similar to 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile can inhibit the proliferation of hematological tumor cells by modulating B cell receptor signaling pathways. This demonstrates its potential as a therapeutic agent in treating blood cancers.

Biological Studies

Enzyme Inhibition

This compound has been utilized in studying enzyme inhibitors, particularly in the context of cancer therapy. Its ability to inhibit Syk suggests applications in developing treatments for conditions where aberrant kinase activity is observed.

Case Study: Selective Androgen Receptor Degraders

A related study explored the design of novel aryl pyrazol-1-yl-propanamides as selective androgen receptor degraders (SARDs), showcasing how pyrazole moieties can enhance pharmacological properties against androgen receptors. This highlights the broader implications of pyrazole derivatives in drug design .

Materials Science

Organic Semiconductors

In materials science, 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile has been investigated for its potential use in developing organic semiconductors. Its unique electronic properties make it suitable for applications in electronic devices.

Interaction with Biomolecules

The compound interacts with several enzymes and proteins, particularly Syk, affecting cellular processes such as signaling pathways and gene expression. Its binding to the active site of Syk inhibits its enzymatic activity, leading to significant cellular effects.

Stability and Temporal Effects

In laboratory settings, the stability of 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile under various conditions influences its long-term effects on cellular functions. Studies have shown that it remains stable under refrigerated conditions, which is critical for its application in therapeutic settings.

Synthetic Routes

One common synthesis method involves reacting 4-bromo-1H-pyrazole with 4-cyanobenzeneamine under palladium-catalyzed coupling conditions. This reaction typically requires a palladium catalyst and a base, conducted under an inert atmosphere at elevated temperatures (100-120°C) for several hours.

Industrial Production

For large-scale production, continuous flow reactors and automated systems are employed to optimize efficiency and yield while ensuring high purity through techniques like crystallization or chromatography.

Wirkmechanismus

Target of Action

Similar compounds have been found to target spleen tyrosine kinase (syk), which plays a key role in the b cell receptor (bcr) signaling pathway .

Mode of Action

Compounds with similar structures have been found to inhibit syk, leading to the disruption of the bcr signaling pathway .

Biochemical Pathways

The BCR signaling pathway, which is crucial for B cell development and function, is affected by the action of 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile. Abnormal activation of Syk, a key player in this pathway, is closely related to the occurrence and development of hematological malignancies .

Result of Action

Similar compounds have shown inhibitory activity on syk enzyme, affecting several other kinases .

Biochemische Analyse

Biochemical Properties

4-(3-Amino-1H-pyrazol-4-YL)benzonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with spleen tyrosine kinase (Syk), a key enzyme in the B cell receptor signaling pathway . The interaction between 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile and Syk involves binding to the enzyme’s active site, leading to inhibition of its activity. This inhibition can modulate immune responses and has potential therapeutic implications for autoimmune diseases and cancers.

Cellular Effects

The effects of 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile has been shown to inhibit the proliferation of hematological tumor cells by modulating the B cell receptor signaling pathway . Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile exerts its effects through specific binding interactions with biomolecules. It binds to the active site of spleen tyrosine kinase, inhibiting its enzymatic activity . This inhibition disrupts downstream signaling pathways, leading to altered gene expression and cellular responses. The compound’s ability to inhibit enzyme activity and modulate gene expression makes it a valuable tool for studying cellular processes and developing therapeutic agents.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile remains stable under refrigerated conditions

Dosage Effects in Animal Models

The effects of 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile vary with different dosages in animal models. At low doses, the compound has been shown to exhibit significant therapeutic effects without causing adverse effects . For instance, in a mouse xenograft model, 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile demonstrated impressive efficacy at a dosage of 1 mg/kg/day

Metabolic Pathways

4-(3-Amino-1H-pyrazol-4-YL)benzonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with spleen tyrosine kinase is a key aspect of its metabolic role . By inhibiting this enzyme, 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile can alter metabolic pathways and influence cellular metabolism.

Transport and Distribution

The transport and distribution of 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile within cells and tissues are crucial for its biological activity. The compound is likely transported by specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . Understanding the transport mechanisms and distribution patterns of 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile involves the reaction of 4-bromo-1H-pyrazole with 4-cyanobenzeneamine under palladium-catalyzed coupling conditions. The reaction typically requires a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 100-120°C) for several hours .

Industrial Production Methods

Industrial production methods for 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Amino-1H-pyrazol-4-YL)benzonitrile undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.

Substitution: Various electrophiles, such as alkyl halides or acyl chlorides, can be used in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Alkylated or acylated derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Amino-1H-pyrazol-4-yl)phenylmethanone: Similar structure but with a phenylmethanone group instead of a benzonitrile group.

4-(1H-pyrazol-4-yl)benzonitrile: Lacks the amino group at the 3-position.

5-Amino-1H-pyrazol-4-yl)benzonitrile: Amino group at the 5-position instead of the 3-position.

Uniqueness

4-(3-Amino-1H-pyrazol-4-YL)benzonitrile is unique due to the specific positioning of the amino group and the benzonitrile group, which imparts distinct chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and materials science .

Biologische Aktivität

4-(3-Amino-1H-pyrazol-4-YL)benzonitrile, a compound with a pyrazole moiety, has garnered attention for its diverse biological activities. This article reviews the existing literature on its synthesis, biological properties, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile is C10H9N5, featuring a benzonitrile group attached to a pyrazole derivative. The presence of the amino group enhances its reactivity and potential interactions with biological targets.

Anticancer Properties

Research indicates that compounds containing pyrazole derivatives exhibit significant anticancer activity. A study evaluated various pyrazole derivatives against human cancer cell lines, including MCF-7 (breast cancer) and K-562 (leukemia). The results demonstrated that 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile exhibited notable cytotoxic effects, with IC50 values in the low micromolar range, indicating potent anticancer properties .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile | MCF-7 | 5.2 |

| K-562 | 6.8 |

The mechanism by which 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile exerts its anticancer effects may involve the inhibition of key protein kinases involved in cell proliferation and survival. Inhibitory assays revealed that this compound effectively inhibited CDK2/E and Abl kinases, which are critical in cell cycle regulation .

Antimicrobial Activity

In addition to its anticancer properties, 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile has shown promising antimicrobial activity against various bacterial strains. A study assessed its efficacy against Gram-positive and Gram-negative bacteria, revealing significant inhibition zones in agar diffusion assays .

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 14 |

Case Studies

- Anticancer Efficacy : A clinical study involving a series of pyrazole derivatives, including 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile, was conducted on patients with advanced cancer. The results indicated a partial response in several patients, emphasizing the potential for further development as an anticancer agent .

- Antimicrobial Screening : In a laboratory setting, the compound was tested against a panel of pathogens. The results highlighted its effectiveness in inhibiting growth, suggesting its potential use as a lead compound for developing new antimicrobial therapies .

Eigenschaften

IUPAC Name |

4-(5-amino-1H-pyrazol-4-yl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c11-5-7-1-3-8(4-2-7)9-6-13-14-10(9)12/h1-4,6H,(H3,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOAZJOZWKSLYFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=C(NN=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.